Cas no 22361-62-2 (2-bromo-5-(methylsulfamoyl)benzoic acid)

2-Bromo-5-(methylsulfamoyl)benzoic acid is a versatile intermediate in organic synthesis, particularly valued for its functional groups that enable further derivatization. The bromo substituent facilitates cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the methylsulfamoyl and carboxylic acid groups offer additional sites for modification, enhancing its utility in medicinal chemistry and material science. Its well-defined structure and reactivity make it suitable for constructing complex molecules, including pharmaceuticals and agrochemicals. The compound’s stability under standard conditions ensures reliable handling and storage. Its compatibility with a range of reaction conditions further underscores its broad applicability in research and industrial settings.
2-bromo-5-(methylsulfamoyl)benzoic acid structure
22361-62-2 structure
Product Name:2-bromo-5-(methylsulfamoyl)benzoic acid
CAS No:22361-62-2
MF:C8H8BrNO4S
MW:294.122420310974
CID:2112722
PubChem ID:2492725
Update Time:2025-05-23

2-bromo-5-(methylsulfamoyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-5-[(methylamino)sulfonyl]Benzoic acid
    • 2-bromo-5-(methylsulfamoyl)benzoic acid
    • 2-bromo-5-(methylsulfamoyl)benzoicAcid
    • AKOS001122154
    • SR-01000058266-1
    • 22361-62-2
    • G34056
    • Z53038389
    • SCHEMBL12225751
    • DA-26803
    • EN300-10846
    • AP-866/41545959
    • SR-01000058266
    • CS-0231476
    • Inchi: 1S/C8H8BrNO4S/c1-10-15(13,14)5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12)
    • InChI Key: FQWCLVBQBSWRKN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1C(=O)O)S(NC)(=O)=O

Computed Properties

  • Exact Mass: 292.93574Da
  • Monoisotopic Mass: 292.93574Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 91.9Ų

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Additional information on 2-bromo-5-(methylsulfamoyl)benzoic acid

Introduction to 2-Bromo-5-(Methylsulfamoyl)Benzoic Acid (CAS No 22361-62-2)

2-Bromo-5-(methylsulfamoyl)benzoic acid (CAS No 22361-62-2) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a bromine atom at the second position of the benzene ring and a methylsulfamoyl group at the fifth position, along with a carboxylic acid group. The benzoic acid core provides a platform for further functionalization, making it a valuable intermediate in organic synthesis.

Recent studies have highlighted the potential of 2-bromo-5-(methylsulfamoyl)benzoic acid in drug discovery, particularly in the development of antimicrobial agents and anti-inflammatory drugs. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that the compound could serve as a lead molecule for developing novel therapeutic agents with improved efficacy and reduced side effects.

In the field of agrochemistry, methylsulfamoyl benzoic acid derivatives have been investigated for their potential as herbicides and fungicides. The bromine substituent in this compound enhances its stability and bioavailability, making it suitable for agricultural applications. Recent advancements in green chemistry have also focused on optimizing the synthesis of this compound to minimize environmental impact, ensuring sustainable production methods.

The synthesis of CAS No 22361-62-2 involves a multi-step process that typically begins with bromination of benzoic acid derivatives followed by sulfonation and methylation steps. Recent research has introduced more efficient catalytic systems and solvent-free conditions to improve yield and reduce reaction times. These innovations not only enhance the economic viability of production but also align with global efforts to promote eco-friendly chemical processes.

From a materials science perspective, methylsulfamoyl benzoic acid derivatives have shown promise in the development of advanced materials such as polymeric membranes and nanocomposites. The compound's ability to form strong hydrogen bonds makes it an ideal candidate for enhancing the mechanical and thermal properties of polymer-based materials. This application underscores the versatility of CAS No 22361-62-2 beyond traditional pharmaceutical uses.

In terms of environmental impact, studies have been conducted to assess the biodegradability and toxicity of methylsulfamoyl benzoic acid derivatives. Results indicate that under controlled conditions, these compounds can undergo microbial degradation, reducing their persistence in aquatic environments. However, further research is needed to fully understand their long-term ecological effects and ensure safe disposal practices.

Looking ahead, the demand for CAS No 22361-62-2 is expected to grow due to its expanding range of applications across multiple industries. Collaborative efforts between academia and industry are crucial to unlocking its full potential while addressing challenges related to scalability and sustainability.

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